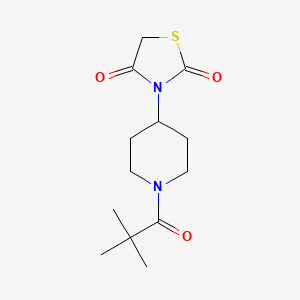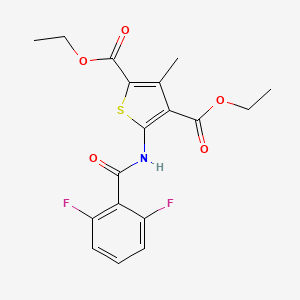
(Fmoc-4-aminomethyl)-piperidine, HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Fmoc-4-aminomethyl)-piperidine, HCl is a compound that features a piperidine ring substituted with an aminomethyl group at the 4-position and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The hydrochloride (HCl) salt form enhances its solubility in water. This compound is commonly used in peptide synthesis due to its ability to protect the amine group during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Fmoc-4-aminomethyl)-piperidine, HCl typically involves the following steps:
Protection of the amine group: The piperidine ring is first functionalized with an aminomethyl group at the 4-position. This is achieved through a substitution reaction where a suitable aminomethylating agent is used.
Fmoc protection: The aminomethyl group is then protected using the Fmoc group. This is usually done by reacting the compound with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.
Formation of the HCl salt: The final step involves converting the free base form of the compound into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using automated solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and high-yield production of the compound by immobilizing the starting material on a solid support and sequentially adding reagents in a controlled manner .
Chemical Reactions Analysis
Types of Reactions
(Fmoc-4-aminomethyl)-piperidine, HCl undergoes several types of chemical reactions, including:
Substitution reactions: The aminomethyl group can participate in nucleophilic substitution reactions.
Deprotection reactions: The Fmoc group can be removed under basic conditions, typically using piperidine or pyrrolidine.
Salt formation: The free base form can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Common Reagents and Conditions
Fmoc protection: Fmoc-Cl and a base such as triethylamine.
Deprotection: Piperidine or pyrrolidine in a suitable solvent like dimethylformamide (DMF).
Salt formation: Hydrochloric acid in an aqueous or organic solvent.
Major Products Formed
Fmoc-protected intermediates: These are formed during the synthesis process.
Deprotected amines: Obtained after the removal of the Fmoc group.
Hydrochloride salts: Formed by treating the free base with hydrochloric acid.
Scientific Research Applications
(Fmoc-4-aminomethyl)-piperidine, HCl has a wide range of applications in scientific research:
Peptide synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Drug development: The compound is used in the development of peptide-based drugs due to its ability to protect amine groups during synthesis.
Biomaterials: It is used in the preparation of self-assembling hydrogels for tissue engineering and drug delivery applications
Catalysis: The compound is employed in the development of catalytic systems for various chemical reactions.
Mechanism of Action
The primary mechanism of action of (Fmoc-4-aminomethyl)-piperidine, HCl involves the protection and deprotection of amine groups during peptide synthesis. The Fmoc group protects the amine group from unwanted reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds also feature the Fmoc group for protecting amine groups during peptide synthesis.
Boc-protected amino acids: These use the tert-butyloxycarbonyl (Boc) group for protection instead of the Fmoc group.
Cbz-protected amino acids: These use the benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
(Fmoc-4-aminomethyl)-piperidine, HCl is unique due to its specific structure, which combines the protective Fmoc group with a piperidine ring substituted at the 4-position. This combination provides distinct advantages in terms of stability and reactivity during peptide synthesis, making it a valuable tool in the field of synthetic chemistry .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(piperidin-4-ylmethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c24-21(23-13-15-9-11-22-12-10-15)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,15,20,22H,9-14H2,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBVRKBJLLWDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2643665.png)
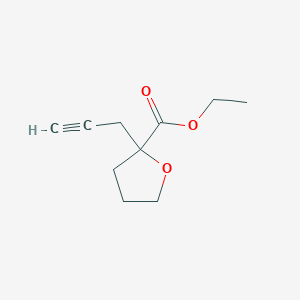
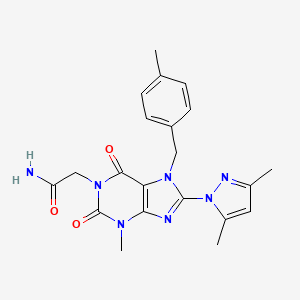

![5-{[(2,4-difluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2643671.png)
![2,6-difluoro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide](/img/structure/B2643674.png)
![1-(6-Methoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-yl)prop-2-en-1-one](/img/structure/B2643675.png)
![3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2643676.png)
![N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2643679.png)
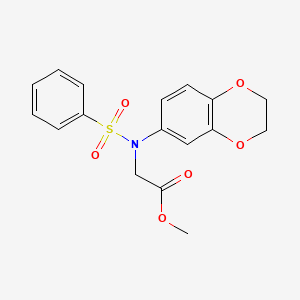
![N'-[2-(2-fluorophenyl)-2-methoxypropyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2643684.png)

